

A Comparative Analysis of 2,2'-Oxybisbutan-1-ol and Its Positional Isomers

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Compound of Interest

Compound Name: 2,2'-Oxybisbutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of **2,2'-Oxybisbutan-1-ol** and its positional isomers, 4,4'-Oxybis(butan-1-ol) and 3,3'-Oxybis(butan-2-ol). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their physicochemical properties, synthesis, and analytical characterization. This document summarizes available quantitative data, outlines detailed experimental protocols for their analysis, and provides visualizations of their chemical structures and a general analytical workflow.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2,2'-Oxybisbutan-1-ol** and its selected isomers is presented in Table 1. It is important to note that experimental data for **2,2'-Oxybisbutan-1-ol** and 3,3'-Oxybis(butan-2-ol) are limited in publicly available literature.

| Property | 2,2'-Oxybisbutan-1-ol | 4,4'-Oxybis(butan-1-ol) | 3,3'-Oxybis(butan-2-ol) |
|--|---|---|---|
| CAS Number | 55011-26-2[1] | 3403-82-5[2] | 54305-61-2[3][4] |
| Molecular Formula | C ₈ H ₁₈ O ₃ [1] | C ₈ H ₁₈ O ₃ [2] | C ₈ H ₁₈ O ₃ [4] |
| Molecular Weight | 162.23 g/mol [1] | 162.23 g/mol [2] | 162.23 g/mol [5] |
| Boiling Point | No data available | 138 °C (at 0.8 Torr)[2] | 587.46 K (314.31 °C) (Predicted)[5] |
| Density | No data available | 0.9999 g/cm ³ (at 26 °C)[2] | No data available |
| Physical Form | No data available | Colorless to light yellow, hygroscopic oil[2][6] | No data available |
| Solubility | No data available | Slightly soluble in chloroform and methanol[2] | Log10 of Water Solubility: -1.23 (Predicted)[5] |
| pKa | No data available | 14.77 ± 0.10 (Predicted)[2] | No data available |
| Octanol/Water Partition Coefficient (logP) | No data available | No data available | 0.542 (Predicted)[5] |

Synthesis of Isomers

The synthesis of these diether diols generally involves the etherification of the corresponding butanediols.

- 4,4'-Oxybis(butan-1-ol): This isomer can be synthesized by the dehydration of 1,4-butanediol. A common laboratory method involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions, with the product being purified by distillation.[6][7] Industrial production may utilize continuous processes with an acid catalyst in a controlled environment to improve yield and purity.[7]

While specific synthesis protocols for **2,2'-Oxybisbutan-1-ol** and 3,3'-Oxybis(butan-2-ol) were not readily available in the searched literature, it can be inferred that they would be synthesized from the corresponding butanediols, namely butane-1,2-diol and butane-2,3-diol, respectively, through similar acid-catalyzed dehydration reactions.

Experimental Protocols for Comparative Analysis

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and characterization of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like the isomers of oxybisbutanol.

Methodology:

- Sample Preparation: Dilute the isomer samples in a suitable solvent, such as dichloromethane or methanol, to an appropriate concentration (e.g., 1 mg/mL).
- GC Conditions:
 - Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is recommended for the separation of polar analytes like diols and to minimize peak tailing.[\[8\]](#)
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 15 °C/min) to a final temperature (e.g., 250 °C) and hold for a few minutes.[\[9\]](#) This temperature gradient allows for the separation of compounds with different boiling points.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[\[10\]](#)
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from a suitable m/z range (e.g., 30-300 amu) to capture the molecular ion and characteristic fragment ions.
- Ion Source Temperature: 270 °C.[\[10\]](#)

Data Analysis: The retention time from the gas chromatogram will differ for each isomer due to variations in their boiling points and interactions with the stationary phase. The mass spectrum will provide a fragmentation pattern that can be used to confirm the molecular weight and elucidate the structure of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are invaluable for the structural elucidation of isomers, as the chemical shifts and coupling patterns provide detailed information about the connectivity of atoms.

Methodology:

- Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl_3 or D_2O) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the proton NMR spectrum. The number of signals will correspond to the number of non-equivalent protons in the molecule.
 - The chemical shift (δ) of each signal will provide information about the electronic environment of the protons. For example, protons adjacent to the ether oxygen or the hydroxyl group will be deshielded and appear at a higher chemical shift.
 - The integration of the signals will give the ratio of the number of protons in each environment.
 - The splitting pattern (multiplicity) of the signals, due to spin-spin coupling, will reveal the number of neighboring protons.
- ^{13}C NMR Spectroscopy:

- Acquire the carbon-13 NMR spectrum. The number of signals will indicate the number of non-equivalent carbon atoms.
- The chemical shift of each carbon signal will provide information about its chemical environment (e.g., carbons bonded to oxygen will be downfield).

Data Analysis: By analyzing the chemical shifts, integrations, and coupling patterns in the ^1H and ^{13}C NMR spectra, the precise structure of each isomer can be determined and differentiated from the others.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Methodology:

- Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. For quantitative analysis, solutions of known concentrations can be prepared.[\[11\]](#)[\[12\]](#)
- Data Acquisition: Obtain the infrared spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).

Data Analysis: The IR spectra of all isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm^{-1} characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching absorption will also be present in the region of 1000-1300 cm^{-1} .[\[13\]](#) While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm^{-1}) can be used to distinguish between the isomers.

Visualizations

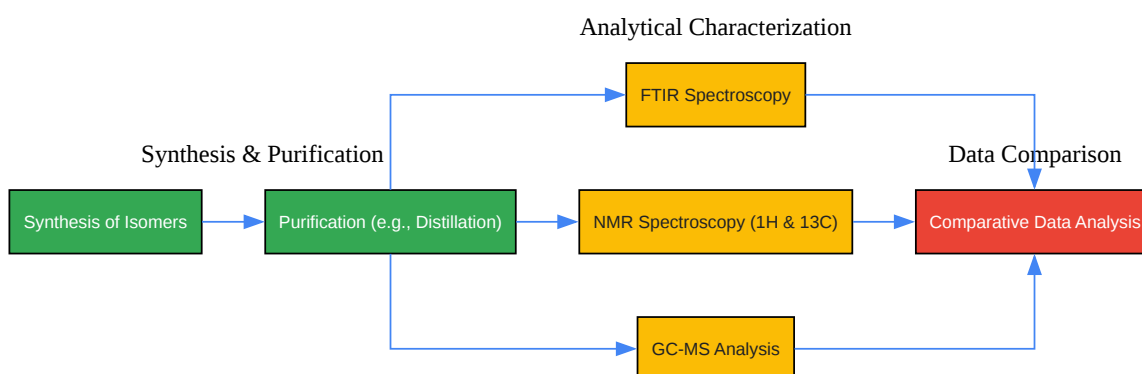
Structural Isomers of $\text{C}_8\text{H}_{18}\text{O}_3$

The following diagram illustrates the structural differences between **2,2'-Oxybisbutan-1-ol** and its positional isomers.

Caption: Chemical structures of the discussed isomers.

General Analytical Workflow for Isomer Comparison

The logical workflow for a comparative study of these isomers is depicted below.



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